Cas no 1805233-02-6 (5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid)

5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid is a fluorinated pyridine derivative with a reactive bromomethyl group and an acetic acid side chain, making it a versatile intermediate in organic synthesis. The presence of trifluoromethoxy and trifluoromethyl groups enhances its electron-withdrawing properties, which can be advantageous in the development of pharmaceuticals, agrochemicals, and specialty materials. The bromomethyl moiety offers a handle for further functionalization, enabling cross-coupling or nucleophilic substitution reactions. Its structural features make it particularly useful for constructing complex heterocyclic frameworks or modifying bioactive molecules to improve metabolic stability and binding affinity. This compound is valued for its synthetic flexibility in medicinal chemistry and material science applications.
5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid structure
1805233-02-6 structure
Product name:5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid
CAS No:1805233-02-6
MF:C10H6BrF6NO3
MW:382.053963184357
CID:4845277

5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid
    • Inchi: 1S/C10H6BrF6NO3/c11-2-4-3-18-8(9(12,13)14)5(1-6(19)20)7(4)21-10(15,16)17/h3H,1-2H2,(H,19,20)
    • InChI Key: FHOKBVZLDMPJJZ-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(C(F)(F)F)C(CC(=O)O)=C1OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 375
  • XLogP3: 3
  • Topological Polar Surface Area: 59.4

5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029079542-1g
5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid
1805233-02-6 97%
1g
$1,445.30 2022-04-01

5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid Related Literature

Additional information on 5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid

Professional Introduction to 5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic Acid (CAS No. 1805233-02-6)

5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid, with the CAS number 1805233-02-6, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, which is renowned for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of bromomethyl, trifluoromethoxy, and trifluoromethyl substituents, make it a valuable intermediate in the synthesis of various bioactive molecules.

The bromomethyl group in the molecular structure of 5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid serves as a versatile handle for further functionalization. This reactivity allows chemists to introduce additional functional groups or link this compound to other molecules, facilitating the development of novel drug candidates. The trifluoromethoxy and trifluoromethyl groups are particularly interesting because they can modulate the electronic properties and metabolic stability of the resulting compounds. These features are often exploited in drug design to enhance binding affinity, reduce susceptibility to metabolic degradation, and improve overall pharmacokinetic profiles.

In recent years, there has been a growing interest in pyridine-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that pyridine derivatives can exhibit properties such as antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The specific arrangement of substituents in 5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid may contribute to its potential utility in these areas. For instance, the bromomethyl group can be used to form carbon-carbon or carbon-nitrogen bonds with a wide range of nucleophiles, enabling the construction of complex molecular architectures.

The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to develop new therapeutic agents. The synthesis of 5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid involves multi-step reactions that require precise control over reaction conditions. Techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and protecting group strategies are commonly employed to achieve high yields and purity. The successful synthesis of this compound highlights the importance of innovative synthetic approaches in modern drug discovery.

The use of fluorinated compounds in medicinal chemistry has been well-documented for their ability to enhance drug properties. The introduction of fluorine atoms into molecular structures can lead to increased lipophilicity, reduced metabolic clearance, and improved binding interactions with biological targets. In the case of 5-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid, both the
and groups contribute to these effects. This makes it a promising building block for designing next-generation pharmaceuticals with improved efficacy and durability.

Ongoing research in the field continues to uncover new applications for pyridine derivatives like 5-(
)-4-(
)-2-(
))acetic acid. For example, recent studies have explored its potential role in modulating enzyme activity and receptor binding. By leveraging its unique structural features, scientists aim to develop novel compounds that can address unmet medical needs more effectively than existing therapies. The versatility of this intermediate makes it a valuable asset in the pharmaceutical chemist's toolkit.

The development of new synthetic routes for complex molecules remains a critical challenge in drug discovery. Advances in computational chemistry and automation have enabled more efficient and sustainable synthetic strategies. These innovations are particularly relevant for compounds like 5-(
)-4-(
)-2(
))acetic acid, which require multiple steps and sensitive reaction conditions. By optimizing synthetic protocols, researchers can reduce costs, minimize waste generation, and accelerate the transition from laboratory-scale production to industrial manufacturing.

The impact of fluorinated pyridines on medicinal chemistry cannot be overstated. Their ability to fine-tune physicochemical properties makes them indispensable in modern drug design. As our understanding of structure-activity relationships continues to evolve, compounds like 5-(
)-4(
))-2(
))acetic acid will play an increasingly important role in developing innovative therapies for various diseases. The future holds great promise for further exploration into this exciting class of molecules.

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